2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound . It is related to 1,4-Dioxa-8-azaspiro[4.5]decane, which is also known as 4-Piperidone ethylene acetal . The empirical formula for 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is C7H13NO2 · HCl .
Molecular Structure Analysis
The molecular weight of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is 179.64 . The SMILES string representation is Cl [H].C1CC2 (CCN1)OCCO2 . The InChI key is VXBPZOLCIITMPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is a clear colorless to yellowish liquid . It has a density of 1.117 g/mL at 20 °C . The boiling point is 108-111 °C/26 mmHg . The refractive index is n20/D 1.4819 (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
Chiral Pheromone Synthesis : A study by Hungerbühler et al. (1980) demonstrated the synthesis of optically active compounds including 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives from a common chiral precursor, showcasing its versatility in creating complex chemical structures used in pheromone synthesis Hungerbühler et al., 1980.
Pharmacological Evaluation : Brubaker and Colley (1986) synthesized 6-substituted derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for in vivo dopamine agonist activity. While no central nervous system activity was observed, one analogue showed significant peripheral dopamine agonist activity Brubaker & Colley, 1986.
Environmental Applications : Akceylan et al. (2009) researched a calix[4]arene-based polymer derived from 1,4-dioxa-8-azaspiro[4.5]decane for the removal of carcinogenic azo dyes and aromatic amines from water, highlighting its potential in environmental cleanup efforts Akceylan, Bahadir, & Yılmaz, 2009.
Crystal Structure and Analysis
- Crystal Structures Analysis : Krueger et al. (2019) conducted a study on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives, providing detailed insights into their configurations and conformations, which are crucial for understanding the chemical and physical properties of these compounds Krueger et al., 2019.
Methodological Advancements
- Synthetic Methodologies : Schwartz et al. (2005) described a new approach for synthesizing enantiomerically pure dialkyl-dioxaspiro[4.5]decanes, highlighting a versatile method that could be applied to the synthesis of complex spiroacetal structures, which are significant in various chemical syntheses and biological activities Schwartz, Hayes, Kitching, & De Voss, 2005.
Nonlinear Optical Materials
- Optical Materials Development : Kagawa et al. (1994) discovered and characterized 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices, demonstrating the compound's potential in enhancing the performance of optical and photonic devices Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994.
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is combustible and may cause skin and eye irritation, and respiratory irritation . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
properties
IUPAC Name |
2-methyl-1,3-dioxa-8-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7-10-6-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUDCXMSZCARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2(O1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.